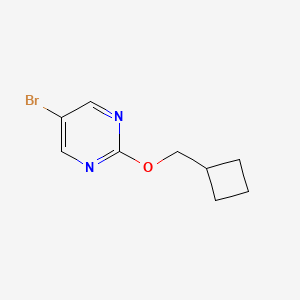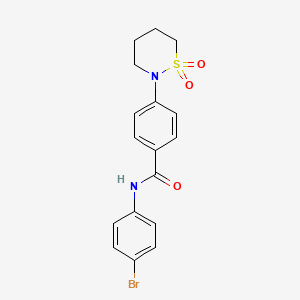![molecular formula C12H15F2NO B2509019 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol CAS No. 415954-12-0](/img/structure/B2509019.png)
1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol is a useful research compound. Its molecular formula is C12H15F2NO and its molecular weight is 227.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Binding Potency and Selectivity
One significant area of research involves the synthesis and evaluation of ligands for D2-like receptors, including derivatives of arylcycloalkylamines like phenyl piperidines. These pharmacophoric groups are crucial in antipsychotic agents. The arylalkyl substituents, similar in structure to 1-[(2,6-Difluorophenyl)methyl]piperidin-4-ol, have been shown to enhance the potency and selectivity of binding affinity at D(2)-like receptors. The contributions of specific pharmacophoric groups indicate that the composite structure of such compounds is responsible for the selectivity and potency at these receptors (Sikazwe et al., 2009).
Chemosensor Development
The compound is structurally related to 4-methyl-2,6-diformylphenol (DFP), which is a vital platform for developing chemosensors for various analytes. DFP-based compounds can detect numerous analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, making derivatives of similar structures potentially valuable for developing new chemosensors (Roy, 2021).
Nucleophilic Aromatic Substitution
Studies on reactions like the nucleophilic aromatic substitution of the nitro-group, involving piperidine and dinitrobenzene derivatives, provide insights into chemical reaction mechanisms. The reaction kinetics and the substitution effects are crucial for understanding the reactivity of related compounds. This knowledge is instrumental in synthesizing novel compounds with optimized properties (Pietra & Vitali, 1972).
Drug Discovery and Development
The structural moiety of piperidine is a significant component in many therapeutic compounds. It is a versatile scaffold in medicinal chemistry and is part of numerous marketed drugs with diverse pharmacological activities. Piperazine and its analogs, structurally related to this compound, have shown potent activity against a variety of medical conditions. The design and structure-activity relationship (SAR) of piperazine-based anti-mycobacterial compounds are notable examples, highlighting the therapeutic potential of such structures (Girase et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds such as rilapladib, a piperidin-4-ol derivative, have been found to inhibit the lipoprotein-associated phospholipase a2 (lp-pla2) enzyme . Lp-PLA2 is associated with the formation of atherosclerotic plaques .
Mode of Action
For instance, Rilapladib, a similar compound, inhibits Lp-PLA2, an enzyme associated with the formation of atherosclerotic plaques .
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3,9,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCBYYLMPLGNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1,3-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2508938.png)
![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)
![N-(2-chlorobenzyl)-2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2508942.png)

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)
![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)
![2,6-Di(tert-butyl)-4-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2508948.png)
![N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)


![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2508958.png)

